REACTION_SMILES
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[BrH:25].[CH3:28][C:29](=[O:30])[OH:31].[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH:9]2[CH2:10][CH:11]3[CH2:12][CH2:13][CH:14]([CH2:15]2)[N:16]3[C:17]([O:18][CH2:19][C:20]([Cl:21])([Cl:22])[Cl:23])=[O:24])[cH:6][cH:7]1.[Na+:27].[OH-:26]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([S:8][CH:9]2[CH2:10][CH:11]3[CH2:12][CH2:13][CH:14]([CH2:15]2)[NH:16]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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O=C(OCC(Cl)(Cl)Cl)N1C2CCC1CC(Sc1ccc(Cl)cc1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCC(Cl)(Cl)Cl)N1C2CCC1CC(Sc1ccc(Cl)cc1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Clc1ccc(SC2CC3CCC(C2)N3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |